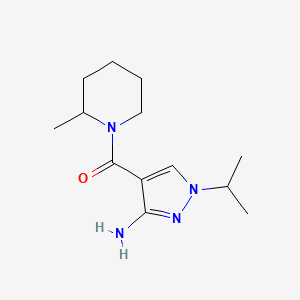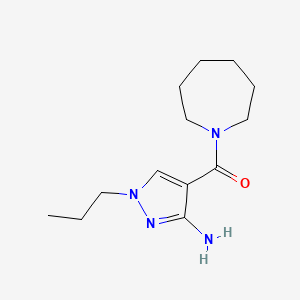-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739375.png)
[(furan-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a furan ring and a pyrazole ring connected through a methylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates separately. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. These intermediates are then linked through a methylamine bridge under controlled conditions, often involving the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Wissenschaftliche Forschungsanwendungen
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)16-11(3)12(8-15-16)7-14-9-13-5-4-6-17-13/h4-6,8,10,14H,7,9H2,1-3H3 |
InChI-Schlüssel |
DGQIGBZXSMDDFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C(C)C)CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![[2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739314.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739318.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739325.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzoic acid](/img/structure/B11739333.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739359.png)
![1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
![Ethyl 3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B11739365.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)
